molecular formula C4H8N2S2 B12606560 N-(1,3,5-Dithiazinan-5-yl)methanimine CAS No. 904922-62-9

N-(1,3,5-Dithiazinan-5-yl)methanimine

Cat. No.: B12606560
CAS No.: 904922-62-9
M. Wt: 148.3 g/mol
InChI Key: PVMOLACMFBUYEI-UHFFFAOYSA-N
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Description

N-(1,3,5-Dithiazinan-5-yl)methanimine is an organic compound with the molecular formula C4H8N2S2 It is characterized by the presence of a dithiazinane ring, which is a six-membered ring containing two sulfur atoms and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3,5-Dithiazinan-5-yl)methanimine typically involves the reaction of primary amines with formaldehyde and hydrogen sulfide. One common method is the cyclothiomethylation of primary amines using formaldehyde and hydrogen sulfide . This reaction is carried out under controlled conditions to ensure the formation of the dithiazinane ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of catalysts such as cobalt chloride (CoCl2) and samarium nitrate (Sm(NO3)3) can enhance the efficiency and selectivity of the reaction . The reaction conditions, including temperature and solvent choice, are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(1,3,5-Dithiazinan-5-yl)methanimine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazinane ring to other sulfur-containing compounds.

    Substitution: The compound can participate in substitution reactions where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Substitution reactions often involve nucleophiles such as halides or amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other sulfur-containing compounds.

Scientific Research Applications

N-(1,3,5-Dithiazinan-5-yl)methanimine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(1,3,5-Dithiazinan-5-yl)methanimine involves its interaction with molecular targets such as enzymes and proteins. The dithiazinane ring can form stable complexes with metal ions, which can influence various biochemical pathways. The compound’s ability to undergo oxidation and reduction reactions also plays a role in its biological activity .

Comparison with Similar Compounds

Similar Compounds

    1,3,5-Trithiane: A similar compound with three sulfur atoms in the ring.

    N-Methyl-1,3,5-dithiazinane: A derivative with a methyl group attached to the nitrogen atom.

Uniqueness

N-(1,3,5-Dithiazinan-5-yl)methanimine is unique due to its specific ring structure and the presence of both sulfur and nitrogen atoms. This combination imparts distinct chemical properties and reactivity compared to other similar compounds .

Properties

CAS No.

904922-62-9

Molecular Formula

C4H8N2S2

Molecular Weight

148.3 g/mol

IUPAC Name

N-(1,3,5-dithiazinan-5-yl)methanimine

InChI

InChI=1S/C4H8N2S2/c1-5-6-2-7-4-8-3-6/h1-4H2

InChI Key

PVMOLACMFBUYEI-UHFFFAOYSA-N

Canonical SMILES

C=NN1CSCSC1

Origin of Product

United States

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